N-(2-furylmethyl)-2-(2-methyl-1H-indol-1-yl)acetamide
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Overview
Description
N-(2-furylmethyl)-2-(2-methyl-1H-indol-1-yl)acetamide: is an organic compound that features a furan ring and an indole ring connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-furylmethylamine and 2-methyl-1H-indole.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: The industrial production of N-(2-furylmethyl)-2-(2-methyl-1H-indol-1-yl)acetamide would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Industry:
Material Science:
Polymer Chemistry: Used as a monomer or co-monomer in the synthesis of polymers.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-(2-methyl-1H-indol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and indole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(2-furylmethyl)-2-(1H-indol-1-yl)acetamide: Lacks the methyl group on the indole ring.
N-(2-thienylmethyl)-2-(2-methyl-1H-indol-1-yl)acetamide: Contains a thiophene ring instead of a furan ring.
N-(2-furylmethyl)-2-(2-methyl-1H-pyrrol-1-yl)acetamide: Contains a pyrrole ring instead of an indole ring.
Uniqueness:
- The presence of both furan and indole rings in N-(2-furylmethyl)-2-(2-methyl-1H-indol-1-yl)acetamide provides a unique combination of electronic and steric properties.
- The methyl group on the indole ring can influence the compound’s reactivity and binding interactions, making it distinct from similar compounds.
Properties
Molecular Formula |
C16H16N2O2 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C16H16N2O2/c1-12-9-13-5-2-3-7-15(13)18(12)11-16(19)17-10-14-6-4-8-20-14/h2-9H,10-11H2,1H3,(H,17,19) |
InChI Key |
XXIDOBSDEFIVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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